N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide
Description
The compound N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide features a benzo[d][1,3]dioxole (BZD) moiety linked via a carboxamide group to a triazole-oxadiazole hybrid scaffold. This structure combines multiple heterocyclic systems, which are often employed in medicinal chemistry to enhance metabolic stability and binding interactions.
Properties
IUPAC Name |
N-[2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)triazol-1-yl]ethyl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N6O4/c1-9-17-15(25-19-9)11-7-21(20-18-11)5-4-16-14(22)10-2-3-12-13(6-10)24-8-23-12/h2-3,6-7H,4-5,8H2,1H3,(H,16,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDSGTHOZKGNLCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CN(N=N2)CCNC(=O)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
To synthesize this compound, the following steps might be involved:
Formation of the 1,2,4-oxadiazole Ring: : This step can be achieved through the cyclization of a diacylhydrazine precursor. Typical reagents include phosphorus oxychloride or other cyclodehydrating agents.
Preparation of the 1H-1,2,3-triazole Ring: : This can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction, often referred to as "click chemistry." Using an azide and an alkyne under Cu(I) catalysis forms the triazole ring.
Attachment of the Benzo[d][1,3]dioxole Moiety: : The dioxole ring is often introduced through condensation reactions involving catechol derivatives and appropriate carboxylic acid derivatives.
Final Coupling to Form the Desired Compound: : The various fragments are coupled using amide bond formation reactions, typically employing reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide would likely involve scaling up the laboratory synthetic route. Optimization of reaction conditions, including solvent choice, temperature control, and reaction time, would be essential for high-yield production. Continuous flow synthesis methods might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation at various points, particularly at the oxadiazole and triazole rings.
Reduction: : Reduction reactions might target the oxadiazole ring or the triazole ring, altering their functional groups.
Substitution: : Nucleophilic or electrophilic substitutions can occur at the benzodioxole ring or the triazole ring.
Common Reagents and Conditions
Oxidation Reagents: : Agents like potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction Reagents: : Commonly used reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution Reagents: : Vary depending on the specific substitution but can include halogens, nitrating agents, or sulfonating agents.
Major Products Formed
The reaction products would depend on the specific reagents and conditions used. Oxidation and reduction reactions generally modify the functional groups, while substitution reactions introduce new functional groups at specific sites.
Scientific Research Applications
Chemistry: : Used as a building block in organic synthesis, potentially in the creation of novel polymers or other advanced materials.
Biology: : May act as a bioactive molecule in biochemical assays, possibly serving as a probe for studying biological processes.
Medicine: : Investigated for its potential therapeutic effects, particularly in targeting specific biological pathways.
Industry: : Possible applications in the development of new agrochemicals, pharmaceuticals, or advanced materials.
Mechanism of Action
The mechanism of action of this compound would depend on its application:
Biological Pathways: : The compound might interact with specific proteins or enzymes, modulating their activity. The triazole and oxadiazole rings are often bioactive and might target specific biological receptors or enzymes.
Molecular Targets: : Could include enzymes, receptors, or other proteins relevant to its bioactivity.
Pathways Involved: : The detailed pathways would be specific to the compound’s bioactivity and target site.
Comparison with Similar Compounds
Structural Features and Physicochemical Properties
The target compound’s structural analogs share the BZD-carboxamide core but differ in substituents and heterocyclic appendages. Key comparisons include:
Table 1: Comparative Analysis of Structural and Physical Properties
*Molecular weight for 3e (C₁₈H₁₅N₅O₃) is calculated as 361.35 g/mol.
Key Observations:
Heterocyclic Diversity: The target compound’s triazole-oxadiazole system contrasts with thiazole-oxazole hybrids (e.g., ) or pyrazole-oxadiazole derivatives (e.g., ). Oxadiazoles are electron-deficient, enhancing metabolic resistance, while thiazoles may improve solubility due to sulfur’s polarizability. Bromine substitution in increases molecular weight (406.19 vs.
Substituent Effects :
- The 3-methyl group on the oxadiazole in the target compound may reduce polarity compared to unsubstituted analogs, improving membrane permeability.
- The BZD-methyl group in 3e (melting point 170–173°C) suggests moderate crystallinity, a trait shared with other BZD derivatives .
Synthetic Approaches :
- Carboxamide coupling using EDCI/HOBt (evidenced in ) is a common method for synthesizing such compounds. The target compound likely employs similar coupling strategies.
- Click chemistry (e.g., triazole formation via azide-alkyne cycloaddition) may have been used for the triazole-oxadiazole scaffold, as seen in .
Biological Activity
N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is a complex chemical compound that combines multiple heterocyclic systems. This structural diversity is believed to enhance its biological activity significantly. The compound is primarily studied for its potential applications in pharmacology, particularly in anticancer and antimicrobial therapies.
Chemical Structure and Properties
The compound features a unique arrangement of nitrogen-rich heterocycles, specifically integrating oxadiazole and triazole moieties into its framework. The presence of these groups is associated with various biological activities.
| Property | Details |
|---|---|
| Molecular Formula | C₁₅H₁₄N₈O₃ |
| Molecular Weight | 358.35 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound can be attributed to its ability to interact with various biological targets. Research indicates that derivatives containing oxadiazole and triazole structures often exhibit mechanisms such as:
- Inhibition of Enzymes : Targeting enzymes like thymidylate synthase and histone deacetylases (HDAC), which are crucial in cancer cell proliferation.
- Antimicrobial Activity : Effective against a range of pathogens due to their ability to disrupt cellular processes.
Anticancer Activity
Studies have shown that compounds featuring the 1,3,4-oxadiazole scaffold demonstrate significant anticancer properties. They act by inhibiting key enzymes involved in tumor growth and metastasis.
For instance:
- Inhibition of Telomerase : Essential for maintaining the length of telomeres in cancer cells.
- HDAC Inhibition : Leads to the reactivation of tumor suppressor genes.
A review highlighted various 1,3,4-oxadiazole derivatives with promising anticancer activities through molecular docking studies and structure–activity relationship (SAR) analyses .
Antimicrobial Activity
The compound has also shown effectiveness against several microbial strains. For example:
- Bacterial Strains Tested : Staphylococcus aureus, Escherichia coli, and Bacillus subtilis.
These studies suggest that the presence of bulky hydrophobic groups enhances antimicrobial efficacy by improving interaction with microbial membranes .
Study 1: Anticancer Potential
A recent study explored the cytotoxic effects of similar oxadiazole derivatives on various cancer cell lines. The results indicated that compounds with additional nitrogen atoms in their structure exhibited higher cytotoxicity compared to their simpler counterparts.
Study 2: Antimicrobial Efficacy
Another investigation assessed the antimicrobial properties of triazole derivatives against common pathogens. The findings demonstrated that specific derivatives significantly inhibited bacterial growth at low concentrations.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide, and what reaction parameters are critical?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the assembly of the 1,2,3-triazole core via copper-catalyzed azide-alkyne cycloaddition (CuAAC). Subsequent steps include coupling the triazole with a 3-methyl-1,2,4-oxadiazole moiety and a benzo[d][1,3]dioxole-5-carboxamide group. Critical parameters include:
- Temperature control : Optimal cycloaddition occurs at 60–80°C .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency for carboxamide coupling .
- pH adjustment : Acidic conditions (pH 4–6) stabilize intermediates during oxadiazole formation .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR spectroscopy : - and -NMR confirm regiochemistry of triazole and oxadiazole rings, with characteristic shifts for methyl groups (δ 2.4–2.6 ppm) and aromatic protons (δ 6.8–7.5 ppm) .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H] peak) .
- IR spectroscopy : Identifies carboxamide C=O stretches (~1650–1680 cm) and oxadiazole C=N bands (~1540 cm) .
Q. How can researchers assess the compound’s preliminary biological activity?
- Methodological Answer :
- In vitro assays : Use cell viability assays (e.g., MTT) against cancer cell lines (e.g., HeLa, MCF-7) to screen for antiproliferative activity .
- Enzyme inhibition studies : Test activity against targets like kinases or proteases via fluorometric or colorimetric assays .
- Dose-response curves : Establish IC values to quantify potency .
Advanced Research Questions
Q. How can synthetic yields be optimized for the oxadiazole-triazole hybrid structure?
- Methodological Answer :
- Microwave/ultrasound-assisted synthesis : Reduces reaction time (e.g., from 12 hours to 2 hours) and improves oxadiazole ring cyclization efficiency by 20–30% .
- Catalyst optimization : Use Pd/C or Ni catalysts for selective coupling of bulky substituents .
- Purification : Employ flash chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization (ethanol/water) to achieve >95% purity .
Q. How to resolve contradictions in reported biological activity data (e.g., varying IC across studies)?
- Methodological Answer :
- Orthogonal assays : Cross-validate using ATP-based luminescence (CellTiter-Glo) and apoptosis markers (Annexin V) to confirm cytotoxicity mechanisms .
- Batch consistency checks : Verify compound purity (HPLC >98%) and stability (e.g., degradation under light/humidity) .
- Target engagement studies : Use SPR or thermal shift assays to confirm direct binding to purported targets (e.g., PARP or HDAC enzymes) .
Q. What experimental strategies can confirm the compound’s mechanism of action in cancer models?
- Methodological Answer :
- Gene expression profiling : RNA-seq or qPCR to identify pathways (e.g., apoptosis, DNA repair) modulated post-treatment .
- CRISPR/Cas9 knockouts : Validate target specificity by deleting putative targets (e.g., AKT1) and assessing resistance .
- In vivo xenografts : Test efficacy in murine models with pharmacokinetic monitoring (plasma half-life, tissue distribution) .
Q. How can structure-activity relationship (SAR) studies improve this compound’s bioactivity?
- Methodological Answer :
- Scaffold modifications : Replace the benzo[d][1,3]dioxole with substituted benzothiazole to enhance blood-brain barrier penetration .
- Oxadiazole/triazole substitutions : Introduce electron-withdrawing groups (e.g., -CF) to boost metabolic stability .
- Molecular docking : Guide rational design by simulating interactions with target proteins (e.g., EGFR kinase domain) .
Q. What computational tools are suitable for predicting off-target interactions?
- Methodological Answer :
- Pharmacophore modeling : Use Schrödinger or MOE to identify potential off-targets (e.g., cytochrome P450 enzymes) .
- Machine learning : Train models on ChEMBL data to predict toxicity profiles (e.g., hERG inhibition) .
- Molecular dynamics simulations : Assess binding stability to avoid promiscuous interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
